molecular formula C7H12O3 B1618999 4-Oxopentyl acetate CAS No. 5185-97-7

4-Oxopentyl acetate

Cat. No. B1618999
CAS RN: 5185-97-7
M. Wt: 144.17 g/mol
InChI Key: QYAHGDMPUORRQD-UHFFFAOYSA-N
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Description

4-Oxopentyl acetate is a chemical compound with the molecular formula C7H12O3 . It is also known by other names such as 5-(Acetyloxy)-2-pentanone, Acetic acid 4-oxopentyl ester, and γ-Acetylpropyl acetate .


Synthesis Analysis

A fully continuous flow synthesis of 3-chloro-4-oxopentyl acetate, an important intermediate for vitamin B1, was developed . This continuous flow manufacturing included two chemical transformations and an inline extraction step without intermediate purification and solvent exchange .


Molecular Structure Analysis

4-Oxopentyl acetate contains a total of 21 bonds; 9 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 ester (aliphatic), and 1 ketone (aliphatic) .


Physical And Chemical Properties Analysis

4-Oxopentyl acetate has a molecular weight of 144.168 Da . It has a density of 1.0±0.1 g/cm3, a boiling point of 213.9±23.0 °C at 760 mmHg, and a vapour pressure of 0.2±0.4 mmHg at 25°C . It also has a flash point of 85.4±22.7 °C .

Relevant Papers The most relevant paper to 4-Oxopentyl acetate is “Fully Continuous Flow Synthesis of 3-Chloro-4-oxopentyl Acetate: An Important Intermediate for Vitamin B1” published in Organic Process Research & Development . The paper details the development of a fully continuous flow synthesis of 3-chloro-4-oxopentyl acetate, an important intermediate for vitamin B1 .

Scientific Research Applications

Synthesis of Vitamin B1

  • Application Summary: 4-Oxopentyl acetate is used as an important intermediate in the synthesis of Vitamin B1 .
  • Methods of Application: A fully continuous flow synthesis of 3-chloro-4-oxopentyl acetate, an important intermediate for vitamin B1, was developed. This continuous flow manufacturing included two chemical transformations .

Oxetane-containing Compounds (OCC)

  • Application Summary: 4-Oxopentyl acetate can be considered as a type of oxetane-containing compound (OCC). More than 600 different OCC are found in nature; they are produced by microorganisms, and also found in marine invertebrates and algae .
  • Results or Outcomes: Oxetanes are high-energy oxygen-containing non-aromatic heterocycles that are of great interest as new potential pharmacophores with a significant spectrum of biological activities .

Precursor for Nanoparticle Research

  • Application Summary: Metal acetylacetonates, which can be derived from compounds like 4-Oxopentyl acetate, are used as precursors for nanoparticle research .

properties

IUPAC Name

4-oxopentyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-6(8)4-3-5-10-7(2)9/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYAHGDMPUORRQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30199810
Record name 2-Pentanone, 5-(acetyloxy)- (9CI)
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URL https://comptox.epa.gov/dashboard/DTXSID30199810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxopentyl acetate

CAS RN

5185-97-7
Record name 5-(Acetyloxy)-2-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5185-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pentanone, 5-(acetyloxy)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Oxopentyl acetate
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1093
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Pentanone, 5-(acetyloxy)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30199810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-PENTANONE, 5-(ACETYLOXY)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X7196VN2A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a 1 liter 3-neck round bottom flask equipped with a stirrer, thermometer, condenser and addition funnel, was added 102 grams (1 mole) of 3-acetylpropanol, 125 mls of pyridine and 600 mls of methylene chloride. With ice cooling and good agitation, 78.5 grams (1 mole) of acetyl chloride was added slowly from the addition funnel while holding the temperature at 25° C. or below. Pyridine hydrochloride began coming out of solution about 1/3 of the way through the addition. After the addition was complete, the reaction mixture was stirred an additional 15 minutes at 20°-25° C. and then warmed to 40° C. and stirred an hour at 40° C. Then 150 mls of water were added to dissolve the pyridine hydrochloride and the aqueous layer was separated. The organic layer was washed twice with 200 mls of 10% HCl, once with water and saturated sodium bicarbonate solution. The organic layer was dried over anhydrous sodium sulfate, filtered and the methylene chloride stripped off on a rotary evaporator under reduced pressure. The light yellow liquid weighed 104 grams (72% crude yield). The infrared spectrum of the product contained two strong carbonyl bands at 1720 cm-1 and 1745cm-1 and there was no OH band.
Quantity
102 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
78.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
M Jiang, M Liu, C Yu, D Cheng… - … Process Research & …, 2021 - ACS Publications
… With all the significant advantages in the flow process over the batch process, Figure 11 presents a fully continuous synthesis setup for 3-chloro-4-oxopentyl acetate (2) that we operate …
Number of citations: 5 0-pubs-acs-org.brum.beds.ac.uk
P Contant, L Forzy, U Hengartner… - Helvetica chimica …, 1990 - Wiley Online Library
… mercapto4-oxopentyl acetate (5a) with 3,4-dihydro-7-methylpyrimido[4,5-d]pyrimidine (4) in formic acid. The two intermediates 5a and 4 are prepared from 3-chloro-4-oxopentyl acetate (…
F Liška, M Valenta, J Fikar, M Jandová… - Collection of …, 1988 - cccc.uochb.cas.cz
… formate (III) and 4-oxopentyl acetate (IV), respectively, … to aIlyl alcohol1o or hydrolysis of 4-oxopentyl acetate (IV)ll. … oxopentyl formate (III) and 4-oxopentyl acetate (IV) which can be …
Number of citations: 3 cccc.uochb.cas.cz
EE Edwin - Methods in Enzymology, 1979 - Elsevier
… compound and condensed 4 with 3-chloro-4-oxopentyl acetate and CS2. Oxidation 4 of the resulting thiazolethione gives thiamine chloride hydrochloride, which is purified by paper …
R Hashiba, R Hashimoto, M Nishiguchi… - Bioscience …, 2020 - Taylor & Francis
… 5-Hydroxy-4-oxopentyl acetate (catathelasmol D) was obtained in 53% yield. … 5-Hydroxy-4-oxopentyl acetate (catathelasmol D, 1b) …
Y Ishido, H Tsutsumi, S Inaba - Journal of the Chemical Society, Perkin …, 1977 - pubs.rsc.org
… As examples, the reaction catalysed by sodium iodide gave 4-oxopentyl acetate (3). and that catalysed by tetraethylammonium chloride gave 2-methyl-2- (2-oxopropyl)-l,3-dioxolan (4). …
Number of citations: 12 0-pubs-rsc-org.brum.beds.ac.uk
M Jiang, M Liu, W Li, Y Xia, F Chen - Engineering, 2023 - Elsevier
… All chemicals except 3-chloro-4-oxopentyl acetate (6) were obtained from commercial companies in China (ie, Sinopharm, Bidepharm, Macklin and Picasso-e Co. Ltd., etc.). The side …
JJ Reddick, R Nicewonger, TP Begley - Biochemistry, 2001 - ACS Publications
… )-2-methoxypyrimidine were added the following in order: 1.2 mL of 75% ethanol (aqueous), 0.11 mL of 20% ammonium hydroxide, 189 mg (1.06 mmol) of 3-chloro-4-oxopentyl acetate …
Number of citations: 52 0-pubs-acs-org.brum.beds.ac.uk
P Weyerstahl, R Hauck - Flavour and fragrance journal, 1996 - Wiley Online Library
The 2‐alkyl‐3a‐methyl‐tetrahydro‐4‐oxa‐1,3‐dithiapentalenes 1a‐f were prepared from the chloropentanone 4, the α‐bromo thioacetates 9a‐f and H 2 S/NEt 3 via the labile …
PS Clezy, CJR Fookes - Australian Journal of Chemistry, 1977 - CSIRO Publishing
… which involved the condensation of 3-acetyl-4-oxopentyl acetate (5) with benzyl hydroximinoacetoacetate in the presence of zinc. The dione (5) was obtained by alkylation of …
Number of citations: 5 www.publish.csiro.au

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